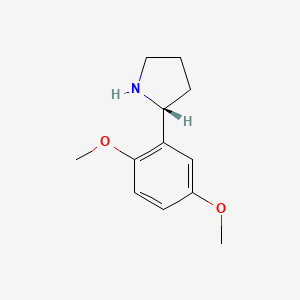

(R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(2,5-dimethoxyphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-9-5-6-12(15-2)10(8-9)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALIAQQGBEXRF-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)[C@H]2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 2,5 Dimethoxyphenyl Pyrrolidine

Asymmetric Synthesis Approaches for Chiral Pyrrolidines

The enantioselective synthesis of chiral pyrrolidines can be broadly categorized into several key strategies, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations. These methods provide powerful tools for controlling the stereochemical outcome of reactions to yield enantiomerically pure products.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a well-established strategy where a chiral molecule is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered.

One prominent example involves the use of N-tert-butanesulfinyl imines. The chiral sulfinyl group effectively shields one face of the imine, directing the nucleophilic attack of a Grignard reagent to the opposite face. This approach has been successfully applied to the synthesis of various 2-substituted pyrrolidines with high diastereoselectivity. rsc.org Another widely used class of auxiliaries is the oxazolidinones, popularized by David A. Evans. These can be attached to a carboxylic acid precursor, and the resulting chiral imide can undergo highly diastereoselective alkylation or aldol (B89426) reactions. wikipedia.org The stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the bulky substituent on the oxazolidinone ring.

Asymmetric Catalysis (Organocatalysis, Metal-Catalyzed Asymmetric Synthesis)

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate a large quantity of chiral product. This field is divided into organocatalysis and metal-based catalysis.

Organocatalysis: This subfield utilizes small, chiral organic molecules to catalyze asymmetric transformations. Pyrrolidine-based catalysts, particularly those derived from the amino acid proline, are central to this area. nih.govmdpi.com For instance, diarylprolinol silyl (B83357) ethers are highly effective catalysts for a range of reactions, including Michael additions and aldol reactions, which can be used to construct the pyrrolidine (B122466) skeleton. mdpi.comnih.gov These catalysts typically operate by forming a transient chiral enamine or iminium ion with the substrate, which then reacts stereoselectively. nih.gov

Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes featuring chiral ligands are powerful catalysts for creating stereocenters. Strategies for synthesizing chiral pyrrolidines include palladium-catalyzed asymmetric allylic alkylation, rhodium-catalyzed asymmetric hydrogenation of pyrrole precursors, and copper-catalyzed intramolecular hydroamination of aminoalkenes. nih.govnih.gov A practical two-step route to α-arylpyrrolidines has been developed involving a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination, demonstrating the power of this approach for accessing medicinally relevant structures. nih.gov

Enzymatic and Biocatalytic Routes

Biocatalysis leverages the inherent chirality and high selectivity of enzymes to perform asymmetric synthesis under mild, environmentally friendly conditions. nih.gov For the synthesis of chiral 2-aryl-substituted pyrrolidines, imine reductases (IREDs) and transaminases (TAs) are particularly relevant.

IREDs catalyze the stereoselective reduction of imines to amines. Collections of naturally occurring IREDs have been screened to identify stereocomplementary enzymes that can reduce 2-aryl-substituted cyclic imines (pyrrolines) to yield either the (R)- or (S)-pyrrolidine with excellent enantioselectivity (>99% ee). nih.gov Transaminases can be used in cascade reactions; for example, a transaminase can convert an ω-chloroketone into a chiral amino-ketone, which then spontaneously cyclizes to a pyrroline intermediate. A second enzyme, such as an IRED or a reductive aminase, can then reduce the intermediate to the final chiral pyrrolidine. acs.org More recently, engineered cytochrome P411 enzymes have been developed to catalyze the intramolecular amination of C(sp³)–H bonds from simple azide precursors, providing a novel and direct route to chiral pyrrolidines. acs.orgnih.gov

Stereoselective Installation of the 2,5-Dimethoxyphenyl Moiety

While direct synthetic routes for (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine are not extensively documented, established methods for analogous 2-arylpyrrolidines provide a clear blueprint. A highly relevant strategy is the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine, a key intermediate for the drug Larotrectinib. google.comxsu.com This synthesis can be adapted for the dimethoxy analogue.

The proposed synthetic sequence begins with the protection of 2-pyrrolidone with a Boc group (di-tert-butyl carbonate). The resulting N-Boc-pyrrolidone is then treated with the Grignard reagent prepared from 1-bromo-2,5-dimethoxybenzene. This addition reaction forms a hemiaminal intermediate, 2-(2,5-dimethoxyphenyl)-2-hydroxy-pyrrolidine-1-carboxylate. Subsequent acid-catalyzed dehydration and deprotection of the Boc group yields the cyclic 5-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole imine. The crucial final step is the asymmetric reduction of this imine. This can be achieved using a chiral reducing agent or, more commonly, through catalytic hydrogenation with a chiral metal catalyst or biocatalytically with an (R)-selective imine reductase to afford the target this compound with high enantioselectivity. nih.govgoogle.com

Alternative approaches using chiral auxiliaries, such as the addition of 2,5-dimethoxyphenylmagnesium bromide to a chiral γ-chloro N-tert-butanesulfinyl imine, also provide a viable pathway for the stereocontrolled installation of the aryl group and subsequent cyclization to the pyrrolidine ring. rsc.org

Optimization of Reaction Conditions and Yields for Enantioselective Synthesis

The optimization of reaction parameters is crucial for maximizing both the chemical yield and the enantiomeric excess (ee) of the final product. For the enantioselective synthesis of 2-arylpyrrolidines, key variables include the choice of catalyst or enzyme, solvent, temperature, reaction time, and substrate concentration.

In biocatalytic approaches, such as the transaminase-triggered cyclization for producing 2-arylpyrrolidines, the choice of enzyme is paramount. Different enzyme variants can exhibit complementary stereoselectivity and varying levels of activity towards specific substrates. The table below illustrates the effect of different transaminase (TA) enzymes on the synthesis of the analogous (R)- and (S)-2-phenylpyrrolidine from 4-chloro-1-phenyl-1-butanone, highlighting how enzyme selection directly impacts yield and enantiopurity.

| Entry | Enzyme (Transaminase) | Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | ATA-117 | R | 70 | >99.5 |

| 2 | ATA-256 | R | 60 | >99.5 |

| 3 | TsRTA | S | 80 | 99.0 |

| 4 | ArRTA | S | 75 | 98.5 |

Other critical factors include the use of co-solvents like DMSO to improve substrate solubility and the concentration of the amine donor (e.g., isopropylamine) for the transaminase reaction. acs.org In metal-catalyzed reactions, optimization involves screening different chiral ligands, metal precursors, solvents, and temperatures to find the ideal conditions for high turnover and enantioselectivity.

Scale-Up Considerations for Gram to Multi-Gram Synthesis

Translating a laboratory-scale synthesis to a larger, multi-gram scale introduces a new set of challenges that must be addressed to ensure the process is efficient, safe, and economically viable.

Reagent Cost and Availability: The cost of chiral catalysts, ligands, auxiliaries, and enzymes can be significant. For large-scale production, catalyst loading must be minimized, and efficient catalyst recovery and recycling protocols are highly desirable to reduce costs. chiralpedia.com

Reaction Conditions: Procedures requiring cryogenic temperatures (e.g., -78 °C), as is common for many organolithium reactions, are energy-intensive and difficult to manage on a large scale. google.com Identifying conditions that allow the reaction to run at or near ambient temperature is a key goal of process development.

Purification: While laboratory-scale purification often relies on column chromatography, this method is generally impractical and costly for multi-gram or kilogram production. The ideal large-scale process yields a product that can be purified by crystallization or distillation. Developing a protocol where the desired enantiomer can be selectively crystallized, often as a salt with a chiral acid, is a common and effective strategy.

Safety and Heat Transfer: Exothermic reactions must be carefully controlled on a large scale to prevent thermal runaway. Proper reactor design and controlled addition of reagents are essential for managing heat transfer.

Robustness and Reproducibility: The process must be robust, meaning it consistently delivers the product in high yield and enantiopurity despite minor variations in reaction conditions. A successful scale-up campaign for the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale using a biocatalytic method demonstrates the feasibility of producing these compounds in larger quantities with excellent stereocontrol. acs.org

Stereochemical Purity and Enantiomeric Excess Determination for R 2 2,5 Dimethoxyphenyl Pyrrolidine

Analytical Techniques for Chiral Purity Assessment

The assessment of enantiomeric purity for 2-aryl-pyrrolidines, including the (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine isomer, relies on advanced analytical methods capable of distinguishing between stereoisomers. The most common and reliable techniques involve chromatography with a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differential interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation. The enantiomeric excess can be calculated by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. For pyrrolidine (B122466) derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. rsc.org The selection of the mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation. rsc.org

Table 1: Illustrative Chiral HPLC Parameters for Analysis of 2-Aryl-Pyrrolidines This table presents typical conditions for the chiral HPLC analysis of compounds structurally similar to this compound. Specific parameters would require experimental optimization.

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min rsc.org |

| Detection | UV at 254 nm rsc.org |

| Temperature | Ambient (e.g., 20-25 °C) |

| Sample Prep | Dissolved in mobile phase |

| Outcome | Baseline separation of (R) and (S) enantiomers, allowing for ee calculation from peak area integration. |

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy is another powerful tool for determining enantiomeric excess. beilstein-journals.org Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required. One approach is the use of a chiral derivatizing agent (CDA), such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), which reacts with the pyrrolidine to form a new compound with two chiral centers (a diastereomer). beilstein-journals.org These diastereomers have distinct NMR spectra, allowing for the integration of specific, well-resolved signals to determine their relative ratio, which directly corresponds to the enantiomeric excess of the original sample. beilstein-journals.org

Alternatively, a chiral solvating agent (CSA) can be used. The CSA forms transient, weak diastereomeric complexes with the enantiomers, inducing small but measurable differences in their chemical shifts in the NMR spectrum. (S)-2-(diphenylmethyl)pyrrolidine is an example of a pyrrolidine-based CSA used for this purpose with other classes of molecules. capes.gov.br

Methods for Enantiomeric Enrichment and Resolution

Obtaining this compound in high enantiomeric purity involves either separating it from a racemic mixture (resolution) or synthesizing it directly in an enantioselective manner (asymmetric synthesis).

Classical Resolution via Diastereomeric Salt Formation

Asymmetric Synthesis via Biocatalysis

Modern synthetic chemistry increasingly employs biocatalysis to achieve high enantioselectivity under mild conditions. Transaminases (TAs) are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov This strategy can be applied to produce this compound with very high enantiomeric excess. nih.gov

The process starts with a suitable ω-chloro ketone precursor. An (R)-selective transaminase transfers an amino group from an amine donor (like isopropylamine) to the ketone, creating the chiral amine. This is followed by a spontaneous intramolecular cyclization to form the pyrrolidine ring. nih.gov By selecting the appropriate (R)- or (S)-selective enzyme, either enantiomer of the final product can be synthesized with exceptional purity. nih.gov This method avoids the need for resolving a racemate and is highly efficient.

Table 2: Comparison of Enantiomeric Enrichment Strategies for 2-Aryl-Pyrrolidines

| Method | Description | Typical ee (%) | Advantages | Disadvantages |

| Classical Resolution | Formation and separation of diastereomeric salts using a chiral acid. nih.gov | >98% | Simple, scalable, well-established. | Theoretical max yield is 50% per cycle; requires a suitable resolving agent. |

| Asymmetric Biocatalysis | Enzyme-catalyzed synthesis from a prochiral ketone precursor. nih.gov | >99% | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Requires specific enzyme and substrate compatibility; enzyme cost can be a factor. |

Structure Activity Relationship Sar Investigations of R 2 2,5 Dimethoxyphenyl Pyrrolidine and Its Analogs

Design and Synthesis of Systematic Analogs of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

The exploration of the structure-activity relationship (SAR) for this compound necessitates the systematic design and synthesis of analogs. This process involves targeted modifications of its core structure to understand how different chemical features influence its biological activity. The primary strategies for analog generation focus on altering the pyrrolidine (B122466) ring, modifying substituents on the phenyl ring, and exploring different stereoisomers.

Modifications on the Pyrrolidine Ring System

The pyrrolidine ring is a key structural feature, and its modification is a critical aspect of SAR studies. wikipedia.orgnih.gov The pyrrolidine scaffold is prevalent in numerous natural products and approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. wikipedia.orgacs.org Synthetic strategies to modify this ring system can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine ring or the de novo construction of the ring from acyclic precursors. mdpi.com

One common approach begins with readily available chiral precursors like L-proline or (S)-pyroglutamic acid, which already contain the pyrrolidine core. researchgate.netnih.gov From these starting points, various chemical transformations can be employed. For instance, the lactam carbonyl of pyroglutamic acid can be manipulated to introduce substituents at the 2- and 5-positions of the pyrrolidine ring. researchgate.net Methods such as reduction of the lactam followed by reaction with nucleophiles or organometallic reagents allow for the introduction of diverse chemical groups. researchgate.net Furthermore, multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, offer a robust method for constructing highly substituted pyrrolidine-fused scaffolds in a single step. acs.orgnih.gov These reactions are valuable for creating chemical libraries with high structural diversity for screening. acs.org

Another strategy involves creating fused bicyclic or spirocyclic systems. For example, intramolecular amidation reactions can form bridged pyrroquinoline structures, and spiro-fused systems can be generated through cycloaddition reactions. nih.gov The goal of these modifications is to alter the conformation and rigidity of the pyrrolidine ring, which can significantly impact how the molecule interacts with its biological target.

Table 1: Synthetic Strategies for Pyrrolidine Ring Modification

| Strategy | Description | Key Features |

|---|---|---|

| Functionalization | Modification of a pre-formed pyrrolidine ring (e.g., from L-proline). mdpi.comnih.gov | Utilizes chiral pool; allows for targeted changes at specific positions. |

| Ring Construction | Building the pyrrolidine ring from acyclic precursors via cyclization. mdpi.com | Offers high diversity; enables access to novel substitution patterns. |

| Cycloaddition | [3+2] cycloaddition reactions using azomethine ylides to form the pyrrolidine ring. nih.govacs.org | Highly efficient; creates multiple stereocenters in one step. |

| Fused/Spiro Systems | Creating bicyclic or spirocyclic structures incorporating the pyrrolidine ring. nih.govresearchgate.net | Constrains conformation; explores larger chemical space. |

Substituent Effects on the Dimethoxyphenyl Moiety

The 2,5-dimethoxyphenyl group is a crucial component for the activity of many psychoactive compounds, and understanding its SAR is vital. nih.govnih.gov Modifications to this aromatic ring, including altering the position of the methoxy (B1213986) groups or introducing different substituents, can profoundly affect biological activity. researchgate.net

Research on analogs of 2,5-dimethoxy-substituted amphetamines and phenylpiperidines has shown that the nature and position of substituents on the phenyl ring are critical determinants of potency and selectivity. nih.govacs.org For instance, in a series of 2,5-dimethoxyphenylpiperidines, modifying the substituent at the 4-position of the phenyl ring led to significant variations in agonist potency at serotonin (B10506) 5-HT2A receptors. acs.org Studies have demonstrated that electron-withdrawing groups at the 4-position of 2,5-dimethoxyamphetamines tend to increase psychotomimetic activity, while electron-donating groups decrease it. nih.gov

Furthermore, the lipophilicity of the substituent can also play a significant role. In a study of 4-substituted 2,5-dimethoxyphenyl isopropylamines, a correlation was found between the lipophilicity of the 4-position substituent and the binding affinity at both 5-HT2A and 5-HT2B receptors. nih.gov The synthesis of such analogs typically involves standard aromatic substitution reactions on a dimethoxybenzene precursor before or after the attachment of the pyrrolidine moiety.

Table 2: Influence of Phenyl Ring Substituents on Activity of 2,5-Dimethoxyphenyl Analogs

| Modification | Observation | Reference |

|---|---|---|

| 4-Position Substitution | Introduction of various groups (H, F, Br, I, OCH₂CH₃, NO₂, etc.) significantly alters receptor affinity and functional activity. nih.govacs.org | nih.govacs.org |

| Electronic Effects | Electron-withdrawing groups at the 4-position can enhance activity, while electron-donating groups can decrease it. nih.gov | nih.gov |

| Lipophilicity | Increased lipophilicity of the 4-substituent correlates with increased binding affinity at 5-HT2 receptors. nih.gov | nih.gov |

| Methoxy Group Position | The specific arrangement of methoxy groups (e.g., 2,5- vs. 3,4-) is crucial for interaction with biological targets. researchgate.netacs.org | researchgate.netacs.org |

Stereoisomeric Exploration (e.g., (S)-Enantiomer, Diastereomers)

Chirality is a fundamental aspect of molecular recognition in biological systems. The (R)-configuration of 2-(2,5-dimethoxyphenyl)pyrrolidine (B1273428) is specified for a reason, as different stereoisomers often exhibit vastly different pharmacological profiles. Therefore, a comprehensive SAR investigation must include the synthesis and evaluation of its (S)-enantiomer and potential diastereomers. acs.orgnih.gov

The stereoselective synthesis of specific pyrrolidine isomers is a well-established field. mdpi.comresearchgate.net Enantiomerically pure products are often obtained by starting with a chiral precursor, such as an amino acid derivative (e.g., L- or D-proline), which sets the stereochemistry of the final product. nih.govacs.org For instance, the synthesis of trans-2,5-disubstituted pyrrolidines has been achieved with high stereocontrol using methods like iodocyclization of enantiopure homoallylic sulfonamides. nih.gov

Highly diastereoselective syntheses are also possible through methods like [3+2] cycloaddition reactions, which can create up to four stereogenic centers with excellent control. nih.govacs.org The choice of catalyst and reaction conditions can direct the formation of a specific diastereomer. acs.org For example, in the synthesis of 2,5-disubstituted pyrrolidines from pyroglutamic acid, the use of different nitrogen-protecting groups can control the cis/trans selectivity of the product. acs.org Evaluating these different stereoisomers is crucial to identify the optimal spatial arrangement of substituents for potent and selective biological activity.

Methodologies for Evaluating Structural Modulations on Molecular Interactions

Experimental Assays:

Binding Assays: These assays directly measure the affinity of a ligand for its receptor. Radioligand binding assays are a classic method where a radiolabeled ligand competes with the test compound for binding to the target receptor. The resulting inhibition constant (Ki) provides a quantitative measure of binding affinity. nih.gov

Functional Assays: These assays measure the biological response elicited by the ligand upon binding to its receptor. For G-protein coupled receptors (GPCRs), a common target for this class of compounds, functional activity can be measured using calcium mobilization assays (e.g., using Fluo-4 dye) which detect the increase in intracellular calcium that occurs upon receptor activation. nih.govacs.org

Thermal Shift Assays (TSA): This technique, also known as differential scanning fluorimetry, measures changes in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the protein indicates a stabilizing interaction with the ligand. acs.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can monitor binding events in real-time, providing kinetic data on the association and dissociation rates of the protein-ligand interaction, in addition to binding affinity. researchgate.net

Computational Methods:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov Docking simulations score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, helping to rationalize the observed SAR and guide the design of new analogs. nih.govemanresearch.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the binding pose and the role of conformational changes in the interaction. nih.gov

Protein-Ligand Interaction Fingerprints (PLIFs): This method analyzes the results from docking or MD simulations to create a "fingerprint" of the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and specific amino acid residues in the binding site. mdpi.com Comparing PLIFs across a series of analogs can reveal which interactions are critical for activity.

Table 3: Methodologies for Evaluating Molecular Interactions

| Methodology | Principle | Information Gained |

|---|---|---|

| Binding Assays (e.g., Radioligand) | Competitive binding of a compound against a labeled ligand. nih.gov | Binding affinity (Ki). |

| Functional Assays (e.g., Ca²⁺ Mobilization) | Measures the biological response triggered by ligand binding. nih.gov | Agonist/antagonist activity, potency (EC₅₀), efficacy. |

| Thermal Shift Assay (TSA) | Measures ligand-induced changes in protein melting temperature. acs.org | Ligand binding and protein stabilization. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon molecular binding to a sensor surface. researchgate.net | Binding affinity (KD), kinetics (kon, koff). |

| Molecular Docking | Computationally predicts the binding pose and score of a ligand in a protein's active site. nih.gov | Binding mode, interaction types, prioritization of compounds. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in the protein-ligand complex over time. nih.gov | Binding stability, conformational changes, role of solvent. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For derivatives of this compound, QSAR models can be invaluable for predicting the activity of newly designed analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

The development of a QSAR model typically follows these steps:

Data Set Assembly: A dataset of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ or pIC₅₀ values) is compiled. This set is then randomly divided into a "training set" for building the model and a "test set" for validating its predictive power. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic properties, and steric features.

Model Generation: Statistical methods are used to build a mathematical equation that links the molecular descriptors (the independent variables) to the biological activity (the dependent variable). Common methods include Multiple Linear Regression (MLR) for linear models and machine learning approaches like Artificial Neural Networks (ANN) for non-linear relationships. nih.gov

Model Validation: The robustness and predictive ability of the generated QSAR model are rigorously assessed. Internal validation is often performed using techniques like cross-validation (e.g., leave-one-out), while external validation involves using the model to predict the activity of the compounds in the test set, which were not used to build the model. nih.gov A good correlation between the predicted and experimental activities indicates a reliable model.

For analogs of this compound, a QSAR model could reveal which properties, such as the lipophilicity of a substituent on the phenyl ring or the volume of a group on the pyrrolidine ring, are most critical for activity. The resulting model can then be used to screen a virtual library of yet-to-be-synthesized compounds, allowing researchers to focus on those with the highest predicted potency.

Molecular Mechanism of Action and Target Identification Research for R 2 2,5 Dimethoxyphenyl Pyrrolidine

In Vitro Ligand-Receptor Binding Profiling

In vitro ligand-receptor binding assays are crucial for determining the affinity of a compound for various receptors, providing a foundational understanding of its potential pharmacological targets. While direct and comprehensive binding data for (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is not extensively available in the public domain, the binding profiles of structurally related compounds offer significant insights into its likely targets.

Compounds featuring the 2,5-dimethoxyphenyl moiety are well-known for their interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.govnih.govfrontiersin.org For instance, studies on a series of 2,5-dimethoxyphenylpiperidines, which are structurally analogous to the subject compound, have revealed high-affinity binding to the 5-HT2A receptor. nih.govacs.org One such analog, LPH-5, demonstrated a Kᵢ value of 1.3 nM for the 5-HT2A receptor, with 10-fold selectivity over the 5-HT2B and 5-HT2C receptors (Kᵢ = 13 nM for both). acs.org Similarly, various 2,5-dimethoxyphenethylamine derivatives show moderate to high affinity for the 5-HT2A receptor. frontiersin.org

The interaction with dopamine (B1211576) receptors is another area of investigation for phenylalkylamine derivatives. nih.gov Research on dual-target ligands has explored pyrrolidine (B122466) scaffolds for their affinity to both mu-opioid and dopamine D3 receptors. nih.gov While specific Kᵢ values for this compound at dopamine receptors are not readily found, the broader class of compounds suggests that this is a plausible area for its biological activity.

Given the structural similarities, it is highly probable that this compound exhibits significant affinity for serotonin receptors. A comprehensive binding profile, typically obtained through screening against a panel of receptors and transporters, would be necessary to confirm its primary targets and selectivity.

Table 1: Illustrative Binding Affinities of Structurally Related Compounds

| Compound Class | Receptor Subtype | Reported Kᵢ (nM) |

| 2,5-Dimethoxyphenylpiperidines | 5-HT2A | 1.3 acs.org |

| 5-HT2B | 13 acs.org | |

| 5-HT2C | 13 acs.org | |

| 2,5-Dimethoxyphenethylamines | 5-HT2A | 8 - 1700 frontiersin.org |

| Substituted N-benzylphenethylamines | 5-HT2A | Subnanomolar to low nanomolar nih.gov |

| 5-HT2C | Subnanomolar nih.gov |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Enzyme Inhibition and Activation Assays

Enzyme inhibition and activation assays are critical for identifying non-receptor-mediated mechanisms of action. A key class of enzymes often targeted by neuroactive compounds are the monoamine oxidases (MAO-A and MAO-B), which are responsible for the degradation of neurotransmitters like serotonin and dopamine.

Research into pyrrolidine derivatives has highlighted their potential as MAO inhibitors. For example, a series of chiral fluorinated pyrrolidine derivatives were designed and synthesized as potent and selective MAO-B inhibitors. nih.gov One of the most potent compounds from this series, compound D5, exhibited an IC₅₀ value of 0.019 μM for MAO-B, demonstrating significant inhibitory activity. nih.gov Another study on pyridazinobenzylpiperidine derivatives also identified compounds with potent and selective MAO-B inhibition. nih.gov

While direct experimental data on the MAO inhibitory activity of this compound is not currently available, its structural features suggest that it could potentially interact with these enzymes. An in vitro assay measuring the inhibition of MAO-A and MAO-B would be a logical step in characterizing its full pharmacological profile.

Other enzymes could also be potential targets. For instance, pyrrolidine-2,5-diones have been investigated as inhibitors of tumor necrosis factor-α (TNF-α), a key cytokine in inflammatory processes. nih.gov A comprehensive enzymatic screening would be necessary to explore the full range of potential interactions.

Table 2: Illustrative MAO Inhibitory Activity of Pyrrolidine and Piperidine Derivatives

| Compound Class | Enzyme | Reported IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| Chiral Fluorinated Pyrrolidines (e.g., compound D5) | MAO-B | 0.019 nih.gov | 2440 nih.gov |

| Pyridazinobenzylpiperidines (e.g., compound S5) | MAO-B | 0.203 nih.gov | 19.04 nih.gov |

| MAO-A | 3.857 nih.gov |

This table provides examples of MAO inhibition by related heterocyclic compounds and does not represent data for this compound.

Cell-Based Assays for Molecular Pathway Modulation (e.g., Reporter Gene Assays, Protein Expression Changes)

Cell-based assays are instrumental in moving from target binding to understanding the functional consequences within a living cell. These assays can reveal how a compound modulates specific signaling pathways, leading to changes in gene expression or protein activity.

Reporter gene assays are a powerful tool for investigating the activation or inhibition of specific signaling pathways. For pathways initiated by G-protein coupled receptors (GPCRs), such as the serotonin receptors, changes in intracellular second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates can be monitored. For instance, activation of the 5-HT2A receptor, a Gq-coupled receptor, leads to the hydrolysis of phosphoinositides, a response that can be quantified. nih.gov Psychedelic compounds that activate 5-HT2A receptors have been shown to mediate their effects through a Gq-mediated mechanism. researchgate.net

Furthermore, signaling pathways related to inflammation, such as the nuclear factor-kappa B (NF-κB) pathway, are common targets for investigation. The activation of NF-κB can be monitored using reporter genes, and its modulation by a test compound can indicate anti-inflammatory or pro-inflammatory potential.

While no specific studies employing cell-based assays to investigate the molecular pathway modulation by this compound have been published, such experiments would be a critical next step in its characterization. Assays monitoring cAMP levels, inositol phosphate (B84403) accumulation, or NF-κB activation would provide valuable data on its functional activity at identified receptors and its broader cellular effects.

Chemoproteomics and Target Deconvolution Strategies

One such advanced method is Limited Proteolysis-Mass Spectrometry (LiP-MS), with pipelines like LiP-Quant that use machine learning to identify drug targets and their binding sites. nih.gov This technology works by assessing how ligand binding alters a protein's susceptibility to proteolysis. researchgate.net It has been successfully used to identify targets for a range of compounds, including kinase inhibitors. nih.gov

Other probe-free methods for target deconvolution include thermal proteome profiling (TPP) and stability of proteins from rates of oxidation (SPROX). frontiersin.orgresearchgate.net These methods rely on the principle that ligand binding can alter a protein's thermal stability or its resistance to oxidation.

The application of these chemoproteomic strategies to this compound would be highly valuable. Such studies could definitively identify its protein interaction partners in an unbiased manner, providing a comprehensive understanding of its mechanism of action. Currently, there are no published studies that have utilized these techniques for the target deconvolution of this specific compound.

Studies on Stereoselectivity in Molecular Recognition

The presence of a chiral center in 2-(2,5-Dimethoxyphenyl)pyrrolidine (B1273428) means that its enantiomers, (R) and (S), can have different biological activities. Stereoselectivity is a common phenomenon in pharmacology, where one enantiomer is often significantly more potent or has a different pharmacological profile than the other.

Research on related chiral compounds consistently highlights the importance of stereochemistry. For example, in the case of 2,5-dimethoxyphenylpiperidines, the agonist potency at the 5-HT2A receptor is highly dependent on the spatial orientation of the molecule, with bioactivity primarily residing in a single enantiomer. acs.org For one such compound, the (S)-enantiomer was a potent 5-HT2A receptor agonist, while the (R)-enantiomer was significantly less active. acs.org This demonstrates that the specific three-dimensional arrangement of the pharmacophore is critical for effective receptor binding and activation.

The synthesis of enantiopure 2,5-disubstituted pyrrolidines is an active area of research, underscoring the importance of obtaining single enantiomers for pharmacological studies. nih.gov While direct comparative studies of the (R) and (S) enantiomers of 2-(2,5-Dimethoxyphenyl)pyrrolidine are not available in the literature, the extensive evidence from structurally related compounds strongly suggests that the (R)-configuration is a key determinant of its biological activity. A full understanding of its pharmacology would necessitate a comparative evaluation of both enantiomers.

Computational Chemistry and Molecular Modeling of R 2 2,5 Dimethoxyphenyl Pyrrolidine

Conformational Analysis and Energy Landscapes

The conformational flexibility of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a key determinant of its molecular recognition properties. The five-membered pyrrolidine (B122466) ring is not planar and undergoes a dynamic process known as pseudorotation, leading to a variety of "envelope" and "twist" conformations. nih.gov The substituents on the ring significantly influence which conformations are energetically favorable. nih.gov

For the pyrrolidine ring itself, the primary conformational states are the C2-endo, C2-exo, C3-endo, and C3-exo puckers, where a specific carbon atom is out of the plane formed by the other four atoms. The presence of the bulky 2,5-dimethoxyphenyl substituent at the C2 position introduces significant steric and electronic effects that govern the conformational landscape. Computational studies, typically using Density Functional Theory (DFT) or high-level ab initio methods, can map this landscape.

The analysis involves rotating the C2-C(aryl) bond and sampling the various puckering states of the pyrrolidine ring to identify local and global energy minima. The relative energies of these conformers determine their population at a given temperature. It is generally observed in 2-substituted pyrrolidines that the substituent prefers a pseudo-equatorial orientation to minimize steric hindrance. researchgate.net The two most stable puckering modes are often the ones where the substituent-bearing carbon (C2) or the adjacent carbon (C3) is out of the plane. The relative orientation of the dimethoxyphenyl ring with respect to the pyrrolidine ring is also critical, with different rotational isomers (rotamers) exhibiting distinct energy levels due to steric clashes and electronic interactions between the rings.

A representative, hypothetical energy landscape would likely show a few low-energy conformers dominating the equilibrium.

Table 1: Hypothetical Relative Energies of Dominant Conformers of this compound

| Conformer ID | Pyrrolidine Pucker | Aryl Ring Torsion Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | C3-exo | 65 | 0.00 | 73.1 |

| Conf-2 | C2-endo | -70 | 0.50 | 26.9 |

| Conf-3 | C3-endo | 175 | 2.10 | <0.1 |

| Conf-4 | C2-exo | -10 | 2.50 | <0.1 |

Note: This table is a hypothetical representation based on typical findings for similar substituted pyrrolidines.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. Given the structural similarities of this compound to known psychoactive compounds (e.g., phenethylamines), plausible protein targets for docking studies include serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, or monoamine transporters. nih.govacs.org

The docking process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity. For this compound, key interactions would likely involve:

Hydrogen Bonding: The secondary amine (NH) of the pyrrolidine ring can act as a hydrogen bond donor to acidic residues like aspartate or glutamate (B1630785) in the receptor.

Aromatic Interactions: The electron-rich 2,5-dimethoxyphenyl ring can engage in π-π stacking or cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The aliphatic carbons of the pyrrolidine ring and the methyl groups of the methoxy (B1213986) substituents can form favorable hydrophobic contacts within the binding pocket.

Docking simulations can predict not only the binding mode but also provide a score that ranks potential ligands. High-ranking poses from docking are often used as starting points for more computationally intensive simulations.

Table 2: Hypothetical Molecular Docking Results against a Serotonin Receptor (e.g., 5-HT2A)

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | -9.2 | Asp155, Ser242, Phe339, Trp336 | H-bond with Asp155; H-bond with Ser242; π-π stacking with Phe339; Hydrophobic contact with Trp336 |

| Serotonin (Reference) | -8.5 | Asp155, Thr160, Phe340 | H-bond with Asp155; H-bond with Thr160; Cation-π with Phe340 |

Note: This table is for illustrative purposes. The specific receptor, residues, and scores are hypothetical.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on the structure of this compound, a pharmacophore model can be generated to identify other molecules with similar interaction potential.

The key features for this compound would include:

A Hydrogen Bond Donor (HBD) corresponding to the pyrrolidine nitrogen.

A Positive Ionizable (PI) feature at the same nitrogen, assuming protonation at physiological pH.

An Aromatic Ring (AR) feature for the dimethoxyphenyl group.

Two Hydrogen Bond Acceptor (HBA) features for the oxygen atoms of the methoxy groups.

Hydrophobic (HY) features associated with the pyrrolidine ring and the aromatic ring.

This 3D arrangement of features can be used as a query to rapidly screen large chemical databases (virtual screening) to find novel compounds that match the pharmacophore and are therefore likely to bind to the same target. This approach is significantly faster than docking millions of compounds.

Table 3: Pharmacophoric Features of this compound

| Feature Type | Location | Vector/Radius |

| Hydrogen Bond Donor | Pyrrolidine N-H | Vector pointing away from N |

| Positive Ionizable | Pyrrolidine N | Centered on N |

| Aromatic Ring | Centroid of Phenyl Ring | Normal vector to the plane |

| Hydrogen Bond Acceptor 1 | Oxygen of 2-methoxy | Vector in lone-pair direction |

| Hydrogen Bond Acceptor 2 | Oxygen of 5-methoxy | Vector in lone-pair direction |

| Hydrophobic | Centroid of Pyrrolidine | Spherical radius |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to elucidate the electronic structure of this compound. These calculations provide insights into the molecule's reactivity, stability, and intermolecular interaction capabilities.

Key properties calculated include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate areas prone to electrophilic attack (like the methoxy oxygens), while blue regions (positive potential) indicate areas susceptible to nucleophilic attack (like the acidic proton on the nitrogen).

Atomic Partial Charges: These calculations assign a partial charge to each atom, quantifying the polarity of bonds and identifying sites for electrostatic interactions.

These properties are fundamental for understanding how the molecule will behave in a biological environment and for parameterizing the force fields used in molecular dynamics simulations.

Table 4: Hypothetical Electronic Properties from DFT Calculations (B3LYP/6-31G)*

| Property | Calculated Value | Interpretation |

| HOMO Energy | -5.8 eV | Related to electron-donating ability (aromatic ring) |

| LUMO Energy | 1.2 eV | Related to electron-accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Indicates high chemical stability |

| Dipole Moment | 2.5 Debye | Reflects the molecule's overall polarity |

| MEP Minimum | -0.04 a.u. | Located near the methoxy oxygen atoms |

| MEP Maximum | +0.06 a.u. | Located near the pyrrolidine N-H proton |

Note: Values are hypothetical and representative for a molecule of this type.

Molecular Dynamics Simulations for Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. tandfonline.com Starting from a promising docking pose, an MD simulation can assess the stability of the predicted binding mode and explore conformational changes in both the ligand and the protein.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low RMSD for the ligand suggests a stable binding pose.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible or rigid. High fluctuation in certain protein loops might indicate induced-fit effects.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds (e.g., between the pyrrolidine NH and the receptor) throughout the simulation provides strong evidence for their importance in binding.

Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be applied to the MD trajectory to provide a more accurate estimate of the binding free energy than docking scores alone.

MD simulations are crucial for validating docking results and understanding the thermodynamics and kinetics of the ligand-receptor interaction.

Table 5: Hypothetical Metrics from a 100 ns MD Simulation of a Ligand-Protein Complex

| Metric | Average Value | Interpretation |

| Ligand RMSD | 1.5 Å | Indicates a stable binding pose within the pocket. |

| Protein Backbone RMSD | 2.1 Å | Shows overall stability of the protein structure. |

| Occupancy of Asp155 H-bond | 85% | Confirms this is a critical and stable interaction. |

| MM/PBSA Binding Energy | -35 kcal/mol | Suggests a strong and favorable binding affinity. |

Note: This table presents hypothetical data to illustrate the output of an MD simulation analysis.

The Role of this compound in Asymmetric Synthesis

The chiral pyrrolidine scaffold is a cornerstone in modern asymmetric synthesis, serving as a versatile platform for the development of catalysts and chiral auxiliaries. nih.govnih.gov Among the myriad of derivatives, this compound represents a class of 2-arylpyrrolidines with significant potential in stereoselective transformations. The electronic and steric properties imparted by the 2,5-dimethoxyphenyl group can influence the reactivity and selectivity of catalytic processes. This article explores the applications of this compound as a chiral building block and catalyst, drawing upon the established utility of structurally related pyrrolidine derivatives.

Applications of R 2 2,5 Dimethoxyphenyl Pyrrolidine As a Chiral Building Block or Catalyst

The pyrrolidine (B122466) ring is a privileged structure in catalysis and medicinal chemistry. nih.govnih.gov Its rigid, five-membered ring structure provides a well-defined stereochemical environment, which is crucial for inducing asymmetry in chemical reactions. The substituent at the 2-position, in this case, the 2,5-dimethoxyphenyl group, plays a critical role in dictating the steric and electronic environment around a catalytic center. While specific research on (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is limited, the extensive studies on analogous 2-aryl- and 2,5-diarylpyrrolidines provide a strong basis for its potential applications. nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. C2-symmetrical 2,5-disubstituted pyrrolidines have been widely employed as effective chiral auxiliaries in a variety of transformations. nih.gov

The this compound framework can, in principle, be utilized as a chiral auxiliary. For instance, attachment of this moiety to a ketone or an imine could direct the stereoselective addition of a nucleophile. The steric bulk of the 2,5-dimethoxyphenyl group would shield one face of the reactive species, forcing the incoming nucleophile to attack from the less hindered face. While specific examples utilizing this compound as a chiral auxiliary are not prominently documented, the principle is well-established with other pyrrolidine derivatives, such as those derived from proline. researchgate.net The effectiveness of such an auxiliary is often demonstrated in reactions like alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

A prominent example of a related class of compounds is the use of Evans chiral auxiliaries, which are oxazolidinones, in enantioselective aldol reactions. youtube.com These auxiliaries control the stereochemistry of enolate formation and the subsequent reaction with an aldehyde. youtube.com Similarly, pyrrolidine-based auxiliaries can enforce a specific conformation on the substrate, leading to high levels of diastereoselectivity.

Table 1: Representative Asymmetric Reactions Using Pyrrolidine-Based Chiral Auxiliaries Note: This table presents data for related pyrrolidine derivatives to illustrate the potential application of this compound.

| Reaction Type | Chiral Auxiliary | Substrate | Product Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Aldol Reaction | (S)-Proline derivative | Ketone + Aldehyde | up to 99% e.e. |

| Alkylation | Evans Oxazolidinone | Carboxylic Acid Derivative | >95% d.r. |

| Diels-Alder | Chiral Iminium Ion | α,β-Unsaturated Aldehyde | up to 99% e.e. |

The nitrogen atom of the pyrrolidine ring is a potent Lewis base, capable of coordinating to a wide range of metal centers. When functionalized with additional donor atoms, this compound can serve as a chiral ligand for various metal-catalyzed asymmetric reactions. The 2,5-dimethoxyphenyl substituent would create a defined chiral pocket around the metal, influencing the binding of the substrate and the subsequent stereochemical outcome of the reaction.

C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been successfully used as chiral ligands in reactions such as the addition of diethylzinc (B1219324) to aldehydes. rsc.orgnih.gov For example, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine has been shown to be a highly effective ligand for this transformation, yielding secondary alcohols in high chemical yields (85–95%) and excellent enantiomeric excesses (70–96% ee). nih.gov The development of this compound-based ligands, such as those incorporating phosphine (B1218219) or amino alcohol moieties, could lead to novel catalysts for a range of transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. nih.gov

Table 2: Metal-Catalyzed Asymmetric Reactions with Pyrrolidine-Based Ligands Note: This table showcases the performance of related C2-symmetric pyrrolidine ligands to highlight the potential of this compound derivatives.

| Reaction | Metal Catalyst | Ligand Type | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| Diethylzinc addition to Benzaldehyde | Zn(Et)₂ | N-substituted (2R,5R)-bis(methoxymethyl)pyrrolidine | 95 | 96 |

| Asymmetric Hydrogenation | Rhodium | Chiral Phosphine-Pyrrolidine | >99 | >99 |

| Palladium-Catalyzed Allylic Alkylation | Palladium | Chiral Phosphoramidite | 95 | 98 |

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral pyrrolidines are among the most successful classes of organocatalysts, particularly in aminocatalysis, which involves the formation of nucleophilic enamines or electrophilic iminium ions. nih.govbeilstein-journals.org

This compound itself can act as a base catalyst. More importantly, it is a precursor to more sophisticated organocatalysts. For example, the well-known diarylprolinol silyl (B83357) ethers, which are highly effective for a wide range of asymmetric transformations, are derived from 2-diarylmethylpyrrolidines. beilstein-journals.org By analogy, this compound could be converted into the corresponding prolinol and its derivatives. These catalysts are known to be highly effective in Michael additions, aldol reactions, and cycloadditions. beilstein-journals.orgresearchgate.netrsc.orgnih.gov

The 2,5-dimethoxyphenyl group would influence the steric environment of the catalyst, which is crucial for achieving high levels of enantioselectivity. The synthesis of such catalysts derived from this compound would be a valuable addition to the organocatalyst toolbox. nih.govbeilstein-journals.org

Table 3: Organocatalytic Reactions Using Pyrrolidine Derivatives Note: This table presents results from well-established pyrrolidine-based organocatalysts, indicating the potential of catalysts derived from this compound.

| Reaction | Organocatalyst | Substrates | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| Michael Addition | Diarylprolinol Silyl Ether | Aldehyde + Nitroolefin | up to 91 | >99 |

| Aldol Reaction | Prolinamide | Ketone + Aldehyde | >95 | up to 99 |

| Diels-Alder Cycloaddition | Imidazolidinone | Enal + Diene | up to 99 | up to 98 |

Chiral pyrrolidines are not only valuable as catalysts but also as key building blocks in the total synthesis of complex, biologically active molecules. nih.gov The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, including alkaloids and antiviral agents. nih.govnih.gov

While there are no specific examples in the surveyed literature of the use of this compound as a precursor for a complex bioactive molecule, the general strategy is well-established. A chiral pyrrolidine derivative can be elaborated through various synthetic transformations to construct more complex ring systems or to introduce additional functional groups. For instance, the synthesis of the fire ant venom alkaloid (−)-pyrrolidine 197B was achieved using an asymmetric synthesis of a trans-2,5-disubstituted pyrrolidine. nih.gov Similarly, the potent nAChR agonist (+)-anatoxin-a was synthesized from a cis-2,5-disubstituted pyrrolidine. researchgate.net

The this compound scaffold could potentially be a starting point for the synthesis of novel analogs of known bioactive compounds or for the discovery of new chemical entities. The dimethoxyphenyl group could be retained in the final target molecule to modulate its pharmacological properties or could be transformed into other functional groups as required by the synthetic design.

Emerging Research Directions for R 2 2,5 Dimethoxyphenyl Pyrrolidine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyrrolidine (B122466) derivatives is a well-established field, often starting from precursors like proline or employing cyclization reactions of acyclic compounds. nih.gov Traditional batch synthesis methods, however, can be time-consuming and challenging to scale. Modern advancements are moving towards continuous flow chemistry and automated synthesis platforms, which offer significant advantages for producing complex molecules like (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction yields, higher selectivity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. For the synthesis of pyrrolidine scaffolds, methods such as the metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines have been developed, which are amenable to adaptation in flow systems. organic-chemistry.org Similarly, multi-component reactions, which can construct complex spiro-pyrrolidines in a single step, can be accelerated and optimized using flow-based or microdroplet techniques. rsc.org

Automated synthesis platforms can be integrated with flow reactors to enable rapid optimization of reaction conditions and the creation of compound libraries for structure-activity relationship (SAR) studies. By systematically varying substituents on the dimethoxyphenyl ring or the pyrrolidine core, researchers can quickly generate a series of analogs of this compound to explore its pharmacological profile more efficiently.

| Feature | Description | Potential Benefit for this compound Synthesis |

| Enhanced Safety | Small reaction volumes and efficient heat exchange minimize risks associated with hazardous reagents or exothermic reactions. | Safer handling of reagents used in cyclization and functionalization steps. |

| Precise Control | Accurate control over temperature, pressure, and residence time. | Improved yield and stereoselectivity, crucial for obtaining the desired (R)-enantiomer. |

| Rapid Optimization | Automated systems allow for quick screening of various reaction conditions (catalysts, solvents, temperatures). | Accelerated development of efficient synthetic routes. |

| Scalability | Production can be scaled up by running the system for longer periods or using parallel reactors, avoiding batch-to-batch variability. | Facilitates production of larger quantities for extensive preclinical testing. |

| Integration | Can be coupled with in-line purification and analytical techniques for real-time monitoring and quality control. | Streamlined workflow from synthesis to purified compound. |

Bioconjugation Strategies for Probe Development

To understand the molecular mechanisms of action of this compound, it is essential to identify its biological targets and study their interactions within a cellular environment. Chemical probes are indispensable tools for this purpose. olemiss.edu These probes are created by attaching a reporter tag—such as a fluorophore, a biotin (B1667282) molecule, or a radiolabel—to the parent compound through a chemical linker. mskcc.org

The development of chemical probes based on the this compound scaffold would involve identifying a suitable position on the molecule for modification that does not disrupt its binding to its biological target(s). Potential sites for linker attachment include the pyrrolidine nitrogen or a vacant position on the aromatic ring. The synthesis would involve functionalizing the core molecule and then coupling it to the desired tag. olemiss.edu

Fluorescent Probes: Conjugating a fluorophore (e.g., FITC) would allow for visualization of the compound's distribution in cells using fluorescence microscopy and flow cytometry. mskcc.org

Biotinylated Probes: Attaching a biotin tag enables affinity purification of the target proteins. The probe-protein complex can be captured using streptavidin-coated beads and subsequently identified by mass spectrometry-based proteomics. mskcc.org

Radiolabeled Probes: Introducing a radionuclide like Carbon-11 or Fluorine-18 would create a positron emission tomography (PET) tracer. nih.gov This would allow for non-invasive imaging of the compound's distribution and target engagement in living organisms, including the brain. The development of PET probes often requires rapid, high-yield radiolabeling reactions due to the short half-lives of the isotopes. nih.gov

The creation of such probes is crucial for elucidating the pharmacodynamics and mechanism of action of this compound and its analogs. mskcc.org

| Probe Type | Reporter Tag Example | Application | Information Gained |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC), Rhodamine | Fluorescence Microscopy, Flow Cytometry | Subcellular localization, target cell identification. mskcc.org |

| Affinity Probe | Biotin | Affinity Purification, Mass Spectrometry | Identification of direct protein binding partners. mskcc.org |

| PET Tracer | Carbon-11 (¹¹C), Fluorine-18 (¹⁸F) | Positron Emission Tomography (PET) Imaging | In vivo distribution, receptor occupancy, pharmacokinetics in the brain. nih.gov |

| Photoaffinity Probe | Benzophenone, Arylazide | Photo-crosslinking | Covalent labeling and identification of binding sites within a target protein. |

Advanced Spectroscopic and Structural Biology Approaches for Interaction Studies

A deep understanding of a compound's biological activity requires detailed knowledge of its three-dimensional structure and its interactions with target proteins at an atomic level. Advanced spectroscopic and structural biology techniques are critical for gaining these insights for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of synthesized compounds and studying their conformational dynamics in solution. psu.edu Techniques such as 1H and 13C NMR are standard for characterization. chemicalbook.comresearchgate.net More advanced 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, can reveal through-bond and through-space correlations, helping to assign complex structures and determine the relative stereochemistry and preferred conformation of the molecule. ipb.pt For instance, NOESY spectra can identify protons that are close in space, providing crucial information for understanding how the 2,5-dimethoxyphenyl group is oriented relative to the pyrrolidine ring. ipb.pt

Structural biology techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the compound bound to its protein target. Such studies have been instrumental in understanding how similar psychedelic compounds, including phenethylamines and tryptamines, interact with G-protein coupled receptors like the serotonin (B10506) 5-HT2A receptor. researchgate.net These structures reveal the specific amino acid residues involved in binding, the conformational changes induced in the receptor upon binding, and the molecular basis for agonist activity. researchgate.net Obtaining a crystal or cryo-EM structure of this compound in complex with its target would provide invaluable information for rational drug design and the development of new analogs with improved potency and selectivity.

| Technique | Type of Information | Application to this compound |

| 1D NMR (¹H, ¹³C) | Basic chemical structure confirmation, purity assessment. | Verifying the identity and purity of synthesized batches. psu.edu |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms within the molecule. | Unambiguous assignment of all proton and carbon signals. ipb.pt |

| 2D NMR (NOESY/ROESY) | Through-space proximity of atoms, conformation, and stereochemistry. | Determining the 3D structure and preferred conformation in solution. ipb.pt |

| X-ray Crystallography | High-resolution 3D structure of the molecule or ligand-protein complex. | Revealing the precise binding mode and interactions with the target protein. researchgate.net |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of large protein complexes. | Visualizing the interaction with membrane proteins like GPCRs in a near-native state. researchgate.net |

Development of Novel Analytical Methodologies for Compound Detection and Quantification in Complex Mixtures

The emergence of new psychoactive substances necessitates the development of sensitive and specific analytical methods for their detection and quantification in various matrices, including forensic evidence and biological samples like blood, urine, and hair. nih.govmdpi.com This is particularly relevant for compounds like this compound, which may be encountered in toxicological analyses.

The primary confirmatory methods used in forensic and clinical laboratories are based on chromatography coupled with mass spectrometry. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This has been a standard technique for the analysis of many designer drugs. Electron ionization (EI) produces characteristic fragmentation patterns that can be used for identification by comparison with spectral libraries. psu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is often preferred for its ability to analyze a wider range of compounds, including those that are not volatile or are thermally unstable, without the need for derivatization. core.ac.uk It offers high sensitivity and selectivity, especially when using tandem mass spectrometry (e.g., Triple Quadrupole) or high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (QTOF). cfsre.orgresearchgate.net

Developing a robust analytical method for this compound would involve optimizing sample preparation (e.g., solid-phase extraction or liquid-liquid extraction from plasma or urine), chromatographic separation, and mass spectrometric detection. For quantification, a stable isotope-labeled internal standard would ideally be synthesized to ensure accuracy. The goal is to achieve low limits of detection (LOD) and quantification (LOQ), often in the low nanogram per milliliter (ng/mL) range, to enable the analysis of trace amounts in biological samples. core.ac.uk

| Method | Sample Preparation | Typical Limit of Detection (LOD) | Advantages | Disadvantages |

| GC-MS | Often requires derivatization to improve volatility and thermal stability. | 1-100 ng/mL core.ac.uk | Extensive spectral libraries available for identification. High chromatographic resolution. | Not suitable for non-volatile or thermally labile compounds. Derivatization adds complexity. |

| LC-MS/MS | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | 0.025-39 ng/mL core.ac.uk | High sensitivity and specificity. Broad applicability. No derivatization needed. | Matrix effects can suppress or enhance ion signals, affecting quantification. |

| LC-HRMS (QTOF) | SPE or LLE. | Sub-ng/mL to low ng/mL range. | High mass accuracy allows for elemental composition determination. Capable of retrospective analysis for unknown compounds. | Higher instrument cost. Data analysis can be more complex. |

| MALDI-TOF-MS | Simple mixing with a matrix and spotting onto a target plate. | ~1 ng/mL core.ac.uk | Very rapid analysis time, minimal sample preparation. core.ac.uk | Generally less suitable for complex mixture separation compared to chromatographic methods. |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving Grignard reactions, catalytic hydrogenation, and stereoselective alkylation. For example, a patent describes using (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride with aryl halides under THF reflux to form intermediates, followed by coupling with substituted anilines (e.g., 4-bromo-2-iodoaniline) . Separation of enantiomers often requires silica gel chromatography or recrystallization .

Q. What analytical techniques validate enantiomeric purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak® AD-H) is standard for enantiomeric excess (ee) determination. Single-crystal X-ray diffraction (as in related pyrrolidine derivatives) provides unambiguous stereochemical confirmation . Mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for verifying molecular weight and regiochemistry .

Q. How do physicochemical properties (e.g., solubility) influence experimental design?

- Methodological Answer : The compound's low solubility (0.71 g/L at 25°C) necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions. Density (1.164 g/cm³) and boiling point (213.5°C) inform solvent selection and distillation protocols . Pre-formulation studies should assess pH-dependent stability due to the pyrrolidine ring's basicity.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Safety data sheets (SDS) advise using nitrile gloves, fume hoods, and eye protection. In case of exposure, immediate rinsing with water and medical consultation are required. Storage at 2–8°C under inert gas (N₂/Ar) prevents degradation .

Advanced Research Questions

Q. How can computational enzyme engineering enhance stereoselective synthesis?

- Methodological Answer : Computational tools (e.g., molecular dynamics, docking simulations) optimize imine reductases (IREDs) for stereocontrol. A study redesigned the active site of PmIR-6P, achieving >99% ee for a fluorophenyl-pyrrolidine analog. Key mutations (P140A/Q190S) improved substrate binding and thermal stability (ΔTm +12°C) .

Q. What strategies resolve contradictions between experimental and computational stereochemical data?

- Methodological Answer : Discrepancies arise from force field inaccuracies or solvent effects. Hybrid approaches combine X-ray crystallography (for absolute configuration) with density functional theory (DFT) to refine computational models. For example, crystal structures of related pyrrolidine-diones validate DFT-predicted torsional angles .

Q. How can side reactions during N-alkylation be mitigated?

- Methodological Answer : Competing N-oxidation or ring-opening is minimized using bulky ligands (e.g., BINAP) in palladium-catalyzed couplings. Protecting groups (e.g., Boc) on the pyrrolidine nitrogen reduce undesired nucleophilic side reactions . Reaction monitoring via TLC or in-situ IR spectroscopy enables timely quenching.

Q. What catalytic systems improve yield in large-scale asymmetric synthesis?

- Methodological Answer : Chiral phosphoric acids (e.g., TRIP) or transition-metal catalysts (e.g., Ru-BINAP) enhance enantioselectivity in Friedel-Crafts or hydrogenation steps. A patent achieved >90% yield using Pd(OAc)₂ with 1,1'-bis(diphenylphosphino)ferrocene (dppf) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.